Jnj dgat2-A
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Overview
Description
JNJ-DGAT2-A is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. This compound has shown significant potential in the research of lipid metabolism and related disorders, particularly in the context of metabolic diseases such as obesity and non-alcoholic fatty liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-DGAT2-A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the thiazole ring: This is achieved through the reaction of a substituted benzaldehyde with thiourea under acidic conditions.
Bromination: The thiazole intermediate is then brominated using bromine in acetic acid.
Coupling reactions: The brominated thiazole is coupled with a fluorinated benzene derivative through a palladium-catalyzed cross-coupling reaction.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of JNJ-DGAT2-A follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.
Scale-up: The reactions are scaled up using industrial reactors, and continuous monitoring is performed to maintain consistency.
Purification: Large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
JNJ-DGAT2-A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the brominated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of JNJ-DGAT2-A with modified functional groups, which can be used for further research and development .
Scientific Research Applications
JNJ-DGAT2-A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DGAT2 in lipid metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the effects of DGAT2 inhibition on cell function and metabolism.
Medicine: Potential therapeutic applications in the treatment of metabolic diseases such as obesity, non-alcoholic fatty liver disease, and type 2 diabetes.
Industry: Used in the development of new drugs targeting lipid metabolism disorders
Mechanism of Action
JNJ-DGAT2-A exerts its effects by selectively inhibiting the activity of diacylglycerol acyltransferase 2 (DGAT2). This enzyme catalyzes the final step in triglyceride synthesis, the esterification of diacylglycerol with fatty acyl-CoA. By inhibiting DGAT2, JNJ-DGAT2-A reduces the synthesis of triglycerides, leading to decreased lipid accumulation in cells. The molecular targets and pathways involved include the inhibition of DGAT2 activity in the endoplasmic reticulum and the subsequent reduction in triglyceride synthesis .
Comparison with Similar Compounds
Similar Compounds
H2-003 and H2-005: These compounds are also selective inhibitors of DGAT2 and have shown similar effects in reducing triglyceride synthesis.
DGAT1 Inhibitors: Compounds that inhibit diacylglycerol acyltransferase 1 (DGAT1) also affect triglyceride synthesis but have different selectivity and safety profiles
Uniqueness
JNJ-DGAT2-A is unique in its high selectivity for DGAT2 over other related enzymes such as DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2). This selectivity makes it a valuable tool for studying the specific role of DGAT2 in lipid metabolism and for developing targeted therapies for metabolic diseases .
Properties
IUPAC Name |
3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHAMOJHTZHLT-XKZIYDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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